molecular formula C20H26ClN5O3 B2420887 1-(5-Chloro-2,4-dimethoxyphenyl)-3-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea CAS No. 1797077-71-4

1-(5-Chloro-2,4-dimethoxyphenyl)-3-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea

Cat. No.: B2420887
CAS No.: 1797077-71-4
M. Wt: 419.91
InChI Key: ILNSRYLLPJZALL-UHFFFAOYSA-N
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Description

1-(5-Chloro-2,4-dimethoxyphenyl)-3-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2,4-dimethoxyphenyl)-3-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea typically involves multi-step organic reactions. A common approach might include:

    Formation of the phenylurea core: This can be achieved by reacting 5-chloro-2,4-dimethoxyaniline with an isocyanate derivative.

    Introduction of the pyrimidinylmethyl group: This step might involve the reaction of the phenylurea intermediate with a pyrimidine derivative under suitable conditions, such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2,4-dimethoxyphenyl)-3-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding ketone or aldehyde, while reduction could produce an amine or alcohol derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2,4-dimethoxyphenyl)-3-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea would depend on its specific molecular targets and pathways. Typically, such compounds might interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloro-2,4-dimethoxyphenyl)-3-(pyrimidin-2-yl)urea: A simpler analog without the piperidinyl group.

    1-(5-Chloro-2,4-dimethoxyphenyl)-3-((4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl)methyl)urea: A similar compound with a morpholine ring instead of piperidine.

Uniqueness

1-(5-Chloro-2,4-dimethoxyphenyl)-3-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea is unique due to the presence of both the piperidinyl and pyrimidinyl groups, which might confer specific biological or chemical properties not found in simpler analogs.

Properties

IUPAC Name

1-(5-chloro-2,4-dimethoxyphenyl)-3-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN5O3/c1-13-9-19(26-7-5-4-6-8-26)25-18(23-13)12-22-20(27)24-15-10-14(21)16(28-2)11-17(15)29-3/h9-11H,4-8,12H2,1-3H3,(H2,22,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNSRYLLPJZALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)NC2=CC(=C(C=C2OC)OC)Cl)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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